molecular formula C8H16O10UZn+2 B1514294 Zinc tetrakis(acetato-O)dioxouranate CAS No. 33959-50-1

Zinc tetrakis(acetato-O)dioxouranate

Cat. No.: B1514294
CAS No.: 33959-50-1
M. Wt: 575.6 g/mol
InChI Key: OVHFERCDJYHSBF-UHFFFAOYSA-N
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Description

Zinc tetrakis(acetato-O)dioxouranate (CAS 33959-50-1), also commonly referred to as zinc uranyl acetate, is a chemical compound with significant value in analytical chemistry and catalysis. Its molecular formula is noted as C8H12O10U·Zn or ZnUO2(CH3COO)4, and it typically presents as a yellow crystalline solid . The primary research application of this compound is the quantitative gravimetric determination of sodium ions (Na+) in solution . It functions as a specific reagent that precipitates sodium as sodium uranyl zinc acetate (NaZn(UO₂)₃(CH₃COO)₉·6H₂O), which is one of the very few insoluble sodium salts . This method was historically vital for diagnostic purposes, such as determining sodium levels in urine, and remains a key technique in research . It is noted that while cesium and rubidium do not typically interfere, potassium and lithium can, necessitating their removal prior to analysis . Beyond analytical applications, this compound has been employed as a catalyst in synthetic chemistry. For instance, it has been used in the catalytic synthesis of toluene-2,4-diisocyanate (TDI) from dimethyl carbonate (DMC), where it facilitated the decomposition step with a high reported yield . This compound is intended for research and laboratory use only.

Properties

CAS No.

33959-50-1

Molecular Formula

C8H16O10UZn+2

Molecular Weight

575.6 g/mol

IUPAC Name

zinc;acetic acid;dioxouranium

InChI

InChI=1S/4C2H4O2.2O.U.Zn/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;;/q;;;;;;;+2

InChI Key

OVHFERCDJYHSBF-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O=[U]=O.[Zn+2]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O=[U]=O.[Zn+2]

Other CAS No.

33959-50-1

Origin of Product

United States

Comparison with Similar Compounds

Tetrakis(µ-acetato-κ²O:O′)bis[(tetrahydrofuran-κO)chromium(II)]

  • Formula : [Cr₂(C₂H₃O₂)₄(C₄H₈O)₂]
  • Molecular Weight : 484.38 g/mol .
  • Structure: A dinuclear chromium(II) complex with acetate bridges (µ-acetato) and tetrahydrofuran (THF) ligands. The crystal system is monoclinic (C2/c), with lattice parameters a = 20.833 Å, b = 9.6413 Å, and c = 15.654 Å.
  • Key Differences :
    • Chromium(II) centers vs. uranium(VI)-zinc(II) in the uranyl compound.
    • Red crystalline blocks vs. yellow crystals.
    • Applications: Likely used in catalysis or magnetic studies, contrasting with uranyl zinc acetate’s analytical role .

Dirhodium Tetrakis(triphenylacetate)

  • Formula : C₈₀H₆₀O₈Rh₂
  • Molecular Weight : 1355.14 g/mol .
  • Structure : A dirhodium complex with triphenylacetate ligands and Rh–Rh bonding.
  • Key Differences: Rhodium(I/II) vs. uranium(VI)-zinc(II). High molecular weight (1355 vs. 448 g/mol) and organic-rich ligands. Applications: Dirhodium complexes are often used in asymmetric catalysis, whereas uranyl zinc acetate is non-catalytic .

Lanthanide-Acetato Complexes (e.g., Dysprosium)

  • Example : Tetrakis(µ-3,4-dimethoxyphenyl-acetato) dysprosium complexes with 1,10-phenanthroline ligands .
  • Structure: Dysprosium(III) centers are 8-coordinate, bonded to oxygen and nitrogen donors. Bond angles like C10–Dy–N2–C41 (133.93°) highlight distorted geometries.
  • Key Differences :
    • Lanthanide(III) vs. uranium(VI).
    • Coordination number of 8 vs. uranium’s 6-coordinate environment.
    • Applications: Lanthanide complexes are studied for luminescence or magnetism, unlike uranyl zinc acetate’s analytical use .

Copper(II)-Acetato Complexes

  • Example : Tetrakis(µ-naphthalene-1-acetato)copper(II) with DMF ligands .
  • Structure : Dinuclear copper(II) centers bridged by naphthalene-acetate ligands.
  • Key Differences: Copper(II) vs. uranium(VI)-zinc(II). Organic aromatic ligands vs. simple acetates. Applications: Copper complexes may be used in material science or bioinorganic studies .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Color Key Applications
Zinc bis(acetato-O)dioxouranate Zn[UO₂(CH₃COO)₂]₂ 447.99 Not reported Yellow Sodium detection
Chromium(II)-acetato-THF complex [Cr₂(C₂H₃O₂)₄(C₄H₈O)₂] 484.38 Monoclinic Red Catalysis/Magnetism
Dirhodium triphenylacetate C₈₀H₆₀O₈Rh₂ 1355.14 Not reported Not reported Asymmetric catalysis
Dysprosium-dimethoxyphenyl-acetato Dy(C₁₀H₁₁O₄)₄(phen)₂ ~1100 (estimated) Triclinic Not reported Luminescence
Copper-naphthalene-acetato [Cu₂(C₁₂H₉O₂)₄(C₃H₇NO)₂] ~800 (estimated) Not reported Not reported Material science

Preparation Methods

General Synthetic Approach

The synthesis generally involves the reaction of zinc salts or oxides with uranyl acetate in an aqueous or aqueous-organic medium, under controlled temperature and pH conditions. The acetate groups serve as bridging ligands coordinating both zinc and uranium centers.

Typical steps include:

  • Dissolution of zinc oxide or zinc carbonate in acetic acid solution to form zinc acetate in situ.
  • Addition of uranyl acetate or uranyl nitrate to the zinc acetate solution.
  • Heating the mixture to promote complex formation, often at 70–80 °C.
  • Controlled addition of hydrogen peroxide to maintain oxidation state and reduce impurities.
  • Cooling the solution to precipitate the complex.
  • Filtration, washing, and drying of the crystalline product.

This method ensures the formation of a stable zinc-uranyl acetate complex with the desired stoichiometry.

Specific Procedure Example

Based on a modified method for zinc acetate preparation adapted for the uranyl complex:

Step Procedure Detail Purpose/Notes
1 Dissolve ZnO or Zn(OH)2 in aqueous acetic acid with a mass ratio ZnO:water:acetic acid = 1:(1.6–2.0):(1.8–2.2) Formation of zinc acetate solution
2 Evaporate solution to supersaturation Concentrates reactants to favor complex formation
3 Cool gradually to 0–5 °C and maintain for 15–20 hours Promotes crystallization of complex hydrate
4 Filter and dry crystals at 30–40 °C Obtains pure crystalline zinc acetate precursor
5 Add uranyl acetate to zinc acetate solution under stirring and heat to 75–80 °C Facilitates coordination of uranyl ion to zinc acetate
6 Optionally add H2O2 (3%) dropwise and barium acetate solution to remove sulfate impurities Improves purity and controls oxidation state
7 Boil mixture for 40–50 minutes to coagulate precipitate Ensures complete complex formation
8 Filter and cool filtrate to crystallize this compound Final product isolation

The product is then dried at room temperature or slightly elevated temperatures to yield a stable complex with purity ≥99.8%.

Analytical Data and Research Findings

  • Purity: Achieved purity levels of this compound are typically ≥99.8% by mass.
  • Crystallinity: The compound forms well-defined crystalline hydrates, which can be characterized by X-ray diffraction.
  • Spectroscopic Characterization: Infrared spectroscopy confirms the coordination of acetate ligands through oxygen atoms and the presence of uranyl groups.
  • Thermal Stability: The complex is stable under ambient conditions but decomposes upon strong heating, releasing acetic acid and uranium oxides.
  • Stoichiometry Confirmation: Elemental analysis and molecular weight determination align with the expected formula C8H16O10UZn+2.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Zinc source ZnO, ZnCO3, Zn(OH)2 Purity affects final product quality
Acetic acid concentration 1.8–2.2 mass ratio relative to ZnO Ensures complete dissolution and acetate availability
Reaction temperature 70–80 °C Optimal for complex formation
Cooling temperature 0–5 °C Promotes crystallization
Reaction time 15–20 hours for crystallization Ensures complete precipitation
Hydrogen peroxide concentration ~3% (optional) Controls oxidation and purity
Purity of final product ≥99.8% Verified by analytical methods

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing zinc tetrakis(acetato-O)dioxouranate, and what precautions are necessary during synthesis?

  • Methodological Answer : Synthesis typically involves reacting uranyl acetate with zinc acetate under inert conditions (e.g., nitrogen/argon atmosphere) to prevent oxidation or hydrolysis. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to stabilize the complex . Key steps include:

  • Refluxing the mixture at 60–80°C for 12–24 hours.
  • Purification via recrystallization or column chromatography.
  • Confirming yield through gravimetric analysis.
    • Precautions : Use gloveboxes for handling uranium due to radioactivity, and employ Schlenk-line techniques for air-sensitive steps .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and coordination geometry. For example, analogous chromium-acetate complexes show monoclinic systems (e.g., a = 20.833 Å, β = 136.283°) .
  • Infrared (IR) Spectroscopy : Identifies acetate ligand coordination modes (e.g., symmetric/asymmetric COO⁻ stretches at 1400–1600 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand loss patterns.
  • Elemental Analysis : Validates stoichiometry (e.g., Zn:U ratio via ICP-MS).

Advanced Research Questions

Q. How should researchers address contradictions between XRD data and spectroscopic results for uranium-zinc coordination complexes?

  • Methodological Answer : Discrepancies may arise from dynamic behavior in solution vs. solid-state structures. Strategies include:

  • Multi-Technique Validation : Cross-reference XRD with EXAFS (Extended X-ray Absorption Fine Structure) to probe local uranium coordination .
  • Computational Modeling : Use density functional theory (DFT) to compare experimental and simulated IR/Raman spectra .
  • Variable-Temperature Studies : Perform XRD at multiple temperatures to detect phase transitions or ligand mobility .

Q. What computational methods are suitable for modeling the electronic structure and redox behavior of zinc-uranium acetates?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for uranium .
  • Redox Potential Prediction : Apply Marcus theory or constrained DFT to estimate electron-transfer energetics, referencing experimental redox descriptors from analogous systems .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify metal-ligand bond critical points .

Q. How can ligand substitution reactions be optimized to enhance the stability of zinc-uranium acetate complexes?

  • Methodological Answer :

  • Ligand Screening : Test chelating ligands (e.g., pyridyloxyacetate) for improved steric/electronic stabilization, as seen in praseodymium complexes .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to modulate solubility and crystallization kinetics .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor substitution rates and identify intermediates.

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